Cga-JK3

IKKβ inhibition enzyme kinetics ATP-competitive

CGA-JK3 (Caffeic Acid Cyclohexylamide) is a small-molecule, ATP-competitive inhibitor of IκB kinase β (IKKβ) with the molecular formula C15H19NO3 and a molecular weight of 261.32 Da. It was specifically developed to target the innate immune kinase IKKβ, a central node in the NF-κB signaling pathway activated by Toll-like receptors (TLRs) from gram-positive bacteria, gram-negative bacteria, and viruses.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B12372551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCga-JK3
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C15H19NO3/c17-13-8-6-11(10-14(13)18)7-9-15(19)16-12-4-2-1-3-5-12/h6-10,12,17-18H,1-5H2,(H,16,19)/b9-7+
InChIKeyBGHITLVWBRLDRS-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGA-JK3 for Sepsis Research: A Comparator-Based Evidence Guide for Procurement Decisions


CGA-JK3 (Caffeic Acid Cyclohexylamide) is a small-molecule, ATP-competitive inhibitor of IκB kinase β (IKKβ) with the molecular formula C15H19NO3 and a molecular weight of 261.32 Da . It was specifically developed to target the innate immune kinase IKKβ, a central node in the NF-κB signaling pathway activated by Toll-like receptors (TLRs) from gram-positive bacteria, gram-negative bacteria, and viruses [1]. Unlike many IKKβ inhibitors that are broad-spectrum kinase inhibitors, CGA-JK3 belongs to a unique caffeic acid-derived chemotype with a cyclohexylamide moiety, which directly dictates its distinct ATP-binding pocket interactions and selectivity profile [1].

Why Generic IKKβ Inhibitors Cannot Substitute for CGA-JK3 in Polymicrobial Sepsis Models


IKKβ inhibitors exhibit profound functional divergence dictated by their binding mode (ATP-competitive vs. allosteric), selectivity fingerprint across the broader kinome (particularly against IKKα, IRAK-4, JNK, and TBK1), and chemical scaffold-driven pharmacokinetics. CGA-JK3's differentiation is rooted in its ATP-competitive mechanism that selectively inhibits IKKβ without suppressing upstream TLR adaptor kinases (IRAK-4, TAK1) or parallel stress kinases (JNK, TBK1) [1]. In contrast, the commonly used allosteric inhibitor BMS-345541 alters both Km and Vmax of IKKβ and exhibits a different off-target profile [1]. Meanwhile, highly potent inhibitors like TPCA-1 (IKKβ IC50 = 17.9 nM) carry potent off-target activity against STAT3 and other kinases that can confound experimental readouts . Substituting CGA-JK3 with a generic IKKβ inhibitor without verifying its mechanism, selectivity against IRAK-4/JNK/TBK1, and in vivo validation in polymicrobial sepsis models risks generating non-reproducible or mechanistically confounded results.

Quantitative Differentiation of CGA-JK3 Against Closest IKKβ Inhibitor Comparators


ATP-Competitive Mechanism Differentiates CGA-JK3 from Allosteric IKKβ Inhibitor BMS-345541 in Kinetic Assays

CGA-JK3 is an ATP-competitive inhibitor of IKKβ, demonstrated by its ability to increase the Km for ATP without altering the Vmax of the kinase reaction [1]. This is in direct contrast to BMS-345541, an allosteric IKKβ inhibitor, which alters both Km and Vmax values [1]. In cell-free kinetic assays, rhIKKβ exhibited a Km of 0.93 μM and Vmax of 13,400 Δcpm/min for ATP; treatment with CGA-JK3 increased the Km value without changing Vmax, whereas BMS-345541 changed both parameters [1]. The ATP-competitive mechanism was further confirmed by CGA-JK3's dose-dependent displacement of a fluorescent ATP-TNP probe from the rhIKKβ complex, a property not shared by allosteric inhibitors [1].

IKKβ inhibition enzyme kinetics ATP-competitive allosteric inhibitor

Kinase Selectivity Profile: CGA-JK3 Spares IRAK-4, JNK, and TBK1 Unlike Broader IKK Inhibitors

In cell-free selectivity profiling, CGA-JK3 at concentrations effective against IKKβ did not inhibit the kinase activities of rhIRAK-4, rhJNK, or rhTBK1—three kinases also associated with TLR-dependent immune signaling [1]. This is significant because many alternative IKKβ inhibitors exhibit ancillary activity against these kinases. For reference, the IKKβ inhibitor TPCA-1 (IC50 = 17.9 nM) also inhibits STAT3 phosphorylation and DNA binding ; IKK-16 inhibits the IKK complex with IC50 values of 40 nM (IKKβ), 70 nM (IKK complex), and 200 nM (IKKα), demonstrating a broader IKK family inhibition profile [2]. CGA-JK3's failure to suppress IRAK-4 (an upstream adaptor kinase) or JNK/TBK1 (parallel stress kinases) indicates a tighter selectivity window centered on IKKβ within the TLR signaling cascade.

kinase selectivity IRAK-4 JNK TBK1 off-target profiling

Broad-Spectrum TLR Agonist Inhibition vs. TLR4-Restricted Inhibitors TAK-242 and Eritoran

CGA-JK3 inhibited IκBα phosphorylation in macrophages stimulated with TLR1/2, TLR2/6, TLR4, TLR5, TLR7, and TLR9 agonists—representing pathogen-associated molecular patterns from gram-positive bacteria, gram-negative bacteria, and viruses [1]. This broad-spectrum TLR inhibition contrasts with the clinically failed TLR4 antagonists Eritoran (lipid A derivative) and TAK-242, which selectively block only TLR4-mediated signaling from gram-negative bacteria [2]. In C57BL/6J mouse models, CGA-JK3 (administered i.v. at 1 h post-challenge) rescued mice from endotoxic shock (LPS, 40 mg/kg i.p.), polymicrobial sepsis (cecal ligation and puncture, CLP), and acute liver failure (LPS 10 μg/kg + D-galactosamine 500 mg/kg i.p.) [1]. Eritoran and TAK-242 failed to improve survival in clinical sepsis trials that did not stratify by pathogen etiology [2].

TLR signaling polymicrobial sepsis TLR4 antagonist broad-spectrum anti-inflammatory

Absence of Cytotoxicity up to 30 μM Distinguishes CGA-JK3 from IKKβ Inhibitors with Narrower Therapeutic Windows

CGA-JK3 at concentrations up to 30 μM did not affect the viability of RAW 264.7 macrophage cells in MTT assays, excluding nonspecific cytotoxicity as a confounding factor in cellular assays [1]. By comparison, the widely used IKKβ inhibitor BMS-345541 exhibits cellular IκBα phosphorylation inhibition with an IC50 of approximately 4 μM in THP-1 cells, which overlaps more closely with its cytotoxicity threshold . Similarly, TPCA-1 inhibits LPS-induced TNF-α, IL-6, and IL-8 production with IC50 values of 0.17, 0.29, and 0.32 μM respectively in cellular assays, but at higher concentrations, its STAT3 off-target activity can confound viability readouts . The 30 μM no-observed-adverse-effect concentration for CGA-JK3 provides a wide operational window for dose-response studies.

cytotoxicity therapeutic window cell viability MTT assay

Unique Caffeic Acid Cyclohexylamide Scaffold Enables Hydrogen Bond Interactions Absent in Other IKKβ Inhibitor Chemotypes

Molecular docking studies with the crystal structure of human IKKβ revealed that CGA-JK3 occupies the ATP-binding active site through specific hydrogen bonding between its amide carbonyl group and the peptidyl amino backbone of Cys-99, and between its phenolic hydroxyl group and the peptidyl amino backbone of Asp-103 [1]. Its cyclohexyl moiety is positioned within a hydrophobic pocket formed by Val-29, Val-74, and Ile-165 [1]. This binding pose overlaps with that of the endogenous ligand ATP [1]. In contrast, the allosteric inhibitor BMS-345541 binds outside the ATP pocket, and TPCA-1, while also ATP-competitive, is a 2-aminopyrimidine derivative that engages different hydrogen bond networks [2]. The caffeic acid cyclohexylamide scaffold is structurally unrelated to any other commercially available IKKβ inhibitor chemotype (e.g., quinoxalines, aminopyrimidines, or benzamides), providing a distinct pharmacophore for medicinal chemistry exploration [3].

molecular docking ATP-binding site caffeic acid derivative structure-activity relationship

Procurement-Driven Application Scenarios Where CGA-JK3's Differentiation Profile Provides Decisive Advantage


Polymicrobial Sepsis and Multi-TLR Inflammation Modeling

CGA-JK3 is the IKKβ inhibitor of choice for in vivo polymicrobial sepsis studies (e.g., CLP models) where TLR4-restricted agents like Eritoran or TAK-242 have proven ineffective [1]. Its demonstrated ability to suppress IκBα phosphorylation downstream of TLR1/2, 2/6, 4, 5, 7, and 9 agonists [1] provides coverage against gram-positive bacterial, gram-negative bacterial, and viral PAMPs simultaneously—a property that directly addresses the etiological heterogeneity that caused TLR4 antagonist clinical failures [2]. Researchers designing translational sepsis therapeutics should prioritize CGA-JK3 over narrow-spectrum TLR4 inhibitors.

Mechanistic Studies Requiring Clean IKKβ Signal Without IRAK-4, JNK, or TBK1 Confounding

For pathway dissection experiments where precise attribution of effects to IKKβ (rather than upstream adaptor kinases or parallel stress pathways) is essential, CGA-JK3 offers a selectivity advantage over multi-kinase IKK inhibitors [1]. Its lack of inhibition against rhIRAK-4, rhJNK, and rhTBK1, as directly demonstrated in cell-free kinase assays [1], contrasts with inhibitors like TPCA-1 (STAT3 off-target) or IKK-16 (IKKα inhibition at 200 nM) [3]. Procurement for NF-κB pathway target validation and kinome selectivity profiling studies should specify CGA-JK3 for its narrower target engagement profile.

ATP-Competitive Probe Development and Crystallography Studies of IKKβ

CGA-JK3's validated ATP-competitive mechanism, confirmed by Km elevation without Vmax alteration in kinetic assays and dose-dependent ATP-TNP probe displacement [1], makes it suitable as a tool compound for competition-based binding assays and co-crystallization studies. Its well-characterized docking pose within the ATP-binding pocket—with specific hydrogen bonds to Cys-99 and Asp-103 and hydrophobic contacts with Val-29, Val-74, and Ile-165 [1]—provides a structurally defined starting point for fragment-based drug design. Researchers should select CGA-JK3 over allosteric IKKβ inhibitors (e.g., BMS-345541) for any application requiring active-site engagement.

Medicinal Chemistry SAR Campaigns Using a Non-Privileged IKKβ Scaffold

The caffeic acid cyclohexylamide chemotype of CGA-JK3 is structurally distinct from the aminopyrimidine, quinoxaline, and benzamide scaffolds that dominate the IKKβ inhibitor patent landscape [1]. This scaffold novelty, combined with defined structure-activity relationship data (hydrogen bond donors at the amide carbonyl and phenolic hydroxyl; hydrophobic cyclohexyl moiety) [1], makes CGA-JK3 a preferred starting point for lead optimization programs seeking intellectual property freedom to operate. Procurement for medicinal chemistry libraries should include CGA-JK3 as a representative of an underexplored IKKβ inhibitor chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cga-JK3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.